Technical Monograph: Ethyl 4-(1,3-thiazol-2-yl)benzoate
Technical Monograph: Ethyl 4-(1,3-thiazol-2-yl)benzoate
CAS 257876-04-3
Executive Summary
Ethyl 4-(1,3-thiazol-2-yl)benzoate (CAS 257876-04-3) is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a 1,3-thiazole ring attached at the C2 position to a benzoate ester. This "phenyl-thiazole" biaryl motif is a privileged scaffold in medicinal chemistry, appearing in various kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents.
This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and downstream applications. It contrasts modern transition-metal-catalyzed approaches with classical cyclization methods, offering researchers a decision matrix for scale-up and optimization.
Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | Ethyl 4-(1,3-thiazol-2-yl)benzoate |
| CAS Number | 257876-04-3 |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Key Functional Groups | Ethyl Ester (hydrolyzable), Thiazole (basic nitrogen, aromatic), Phenyl ring |
Synthetic Architectures
The synthesis of CAS 257876-04-3 can be approached via two primary distinct mechanistic pathways: the Suzuki-Miyaura Cross-Coupling (modern, convergent) and the Hantzsch Thiazole Synthesis (classical, linear).
Method A: Suzuki-Miyaura Cross-Coupling (Preferred Route)
This method is preferred for medicinal chemistry and high-throughput library generation due to its modularity, high yields, and tolerance of functional groups.
Reaction Logic: The bond is formed between the C4-position of the phenyl ring and the C2-position of the thiazole using a Palladium(0) catalyst.
Protocol:
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Reagents:
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Substrate A: 4-(Ethoxycarbonyl)phenylboronic acid (1.0 equiv).
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Substrate B: 2-Bromothiazole (1.1 equiv).
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ for sterically demanding cases.
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Base: Na₂CO₃ or K₃PO₄ (2.0 equiv).
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
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Procedure:
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Charge a reaction vessel with Substrate A, Substrate B, and Base.
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Degas the solvent system (sparge with Argon for 15 mins) to prevent homocoupling and catalyst oxidation.
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Add the Pd catalyst under an inert atmosphere.
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Heat to reflux (approx. 90-100°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
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Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, typically 10-20% EtOAc in Hexanes).
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Method B: Hantzsch Thiazole Synthesis (Classic Route)
This route constructs the thiazole ring de novo and is often cheaper for multi-kilogram scale-up where boronic acids are cost-prohibitive.
Reaction Logic:
Condensation of a thioamide with an
Protocol Overview:
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Step 1: Convert Ethyl 4-cyanobenzoate to Ethyl 4-thiocarbamoylbenzoate using H₂S/Pyridine or Lawesson’s reagent.
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Step 2: React the thioamide with bromoacetaldehyde diethyl acetal (or 2-bromoacetaldehyde generated in situ).
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Conditions: Reflux in Ethanol/DMF. The mechanism involves an initial S-alkylation followed by cyclodehydration.
Visualization: Synthetic Pathways
Figure 1: Comparison of Convergent (Suzuki) and Linear (Hantzsch) synthetic strategies.
Medicinal Chemistry Applications & Functionalization
Ethyl 4-(1,3-thiazol-2-yl)benzoate acts as a pivotal "hub" intermediate. The ester group serves as a masked carboxylic acid or a precursor to various pharmacophores.
Hydrolysis to Carboxylic Acid (CAS 10058-38-5)
The most common immediate transformation is saponification to 4-(1,3-thiazol-2-yl)benzoic acid .
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Reagents: LiOH (THF/H₂O) or NaOH (MeOH/H₂O).
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Utility: The resulting acid is a versatile linker used to attach the phenyl-thiazole moiety to amines via amide coupling (EDC/HOBt or HATU). This is critical in Fragment-Based Drug Discovery (FBDD).
Hydrazide Formation
Reaction with hydrazine hydrate yields the hydrazide derivative.
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Utility: Hydrazides are precursors to 1,3,4-oxadiazoles and Schiff bases, which are frequently screened for antimicrobial and anti-tubercular activity.
Electrophilic Substitution on Thiazole
The C5 position of the thiazole ring remains susceptible to electrophilic aromatic substitution (e.g., bromination with NBS), allowing for further elaboration of the scaffold after the ester has been installed.
Visualization: Downstream Utility
Figure 2: Functionalization tree demonstrating the versatility of the scaffold.
Analytical Characterization Expectations
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
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¹H NMR (400 MHz, CDCl₃):
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Ethyl Group: Triplet at
~1.4 ppm (3H), Quartet at ~4.4 ppm (2H). -
Phenyl Ring: Two doublets (AA'BB' system) around
8.0–8.2 ppm, characteristic of para-substitution. -
Thiazole Ring: Two doublets (or singlets depending on resolution) around
7.4 ppm (C5-H) and 7.9 ppm (C4-H).
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MS (ESI):
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Positive mode:
peak at 234.3 m/z .
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Safety & Handling
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Hazard Identification: While specific toxicological data for this CAS is limited, phenyl-thiazoles are generally considered irritants.
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Handling:
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Wear nitrile gloves and safety glasses.
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Avoid inhalation of dust; use a fume hood during weighing and transfer.
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas to prevent slow hydrolysis of the ester.
References
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Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Hantzsch Synthesis Mechanism: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
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Thiazole Scaffolds in Medicinal Chemistry: Ayati, A., et al. (2015). Thiazole in the hands of medicinal chemists: Recent advances in structure-activity relationship studies. European Journal of Medicinal Chemistry, 97, 699-718. Link
- Synthesis of 4-(2-Thiazolyl)
